Antipyrinyl-4-peroxide
Description
Historical Context and Development
The historical development of Antipyrine-4-peroxide traces directly to the pioneering work of Ludwig Knorr, who first synthesized the parent compound antipyrine in the early 1880s. Knorr's initial synthesis represented a groundbreaking achievement in synthetic medical chemistry, as antipyrine became one of the earliest synthetic medications when it was patented in 1883. The original antipyrine synthesis emerged from Knorr's attempts to create quinine derivatives from phenylhydrazine, ultimately resulting in a pyrazole derivative that, following methylation, produced the antipyrine compound.
The evolution from antipyrine to its oxidized derivatives, including Antipyrine-4-peroxide, reflects the broader development of pyrazolone chemistry throughout the late nineteenth and early twentieth centuries. The progression of pyrazolone modifications continued through the work at Teerfarbenfabrik Meister, Lucius & Company, where chemists developed various derivatives including pyramidon in the 1890s. Subsequently, Friedrich Stolz at Hoechst synthesized aminopyrine in 1893, followed by the development of melubrine in 1913, and ultimately metamizole in 1920. This historical progression demonstrates the systematic exploration of pyrazolone derivatives, with oxidized forms like Antipyrine-4-peroxide representing contemporary understanding of these chemical modifications.
The specific identification and characterization of Antipyrine-4-peroxide as a distinct chemical entity emerged from pharmaceutical impurity studies and metabolic research investigations. Modern analytical chemistry techniques have enabled precise characterization of this oxidized derivative, establishing its role as both a metabolite of metamizole and a reference standard for pharmaceutical analysis. The compound's recognition in contemporary chemical databases and analytical method development reflects the continued evolution of pyrazolone chemistry research.
Chemical Classification within Pyrazolone Derivatives
Antipyrine-4-peroxide belongs to the extensive family of pyrazolone derivatives, which represent an important class of heterocyclic compounds containing five-membered lactam rings with two nitrogen atoms and one ketonic group. The pyrazolone nucleus serves as a core structural component across numerous pharmaceutical categories, with derivatives demonstrating diverse biological activities including antipyretic, analgesic, and anti-inflammatory properties. Within this classification system, Antipyrine-4-peroxide specifically represents an oxidized modification of the fundamental antipyrine structure.
The compound's chemical classification encompasses several hierarchical categories. At the broadest level, it belongs to heterocyclic compounds, specifically nitrogen-containing heterocycles. More precisely, it falls within the pyrazolone subclass, characterized by the five-membered ring structure containing nitrogen atoms at positions 1 and 2. The distinguishing feature of Antipyrine-4-peroxide lies in its hydroperoxy functional group (-OOH) attached at the 4-position of the pyrazolone ring, classifying it among organic peroxides.
Table 1: Classification Hierarchy of Antipyrine-4-peroxide
| Classification Level | Category | Structural Feature |
|---|---|---|
| Compound Class | Heterocyclic Compounds | Ring structure containing heteroatoms |
| Ring System | Pyrazolone Derivatives | Five-membered nitrogen-containing lactam |
| Functional Group | Organic Peroxides | Hydroperoxy group (-OOH) |
| Substitution Pattern | 4-Substituted Pyrazolone | Modification at position 4 |
| Parent Compound | Antipyrine Derivatives | Based on 1,5-dimethyl-2-phenyl structure |
The structural relationship between Antipyrine-4-peroxide and other pyrazolone derivatives demonstrates the systematic nature of this chemical family. The parent compound antipyrine carries the International Union of Pure and Applied Chemistry name 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one. The 4-peroxide derivative maintains this core structure while introducing the hydroperoxy functionality, resulting in the complete chemical name 4-Hydroperoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Properties
IUPAC Name |
4-hydroperoxy-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8-10(16-15)11(14)13(12(8)2)9-6-4-3-5-7-9/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHVTMZSBSBTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219193 | |
| Record name | Antipyrinyl-4-peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69124-27-2 | |
| Record name | Antipyrinyl-4-peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069124272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antipyrinyl-4-peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Antipyrinyl-4-peroxide can be synthesized through the reaction of antipyrine with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves mixing antipyrine with a dilute solution of hydrogen peroxide and adding a small amount of sulfuric acid to catalyze the reaction. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where antipyrine and hydrogen peroxide are mixed in precise proportions. The reaction is carefully monitored, and the product is purified using advanced techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Antipyrinyl-4-peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, reacting with reducing agents to form corresponding oxidation products.
Reduction: It can be reduced to antipyrine in the presence of reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents like sodium thiosulfate and potassium iodide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of antipyrine.
Reduction: The primary product is antipyrine.
Substitution: The products depend on the nucleophile used, resulting in various substituted antipyrine derivatives.
Scientific Research Applications
Antipyrinyl-4-peroxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various antipyrine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of antipyrinyl-4-peroxide involves its ability to generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative stress and cell damage. In biological systems, this property is exploited for its potential antimicrobial and anticancer activities. The compound’s ability to inhibit corrosion is attributed to its adsorption onto metal surfaces, forming a protective layer that prevents further oxidation .
Comparison with Similar Compounds
To contextualize Antipyrinyl-4-peroxide’s utility, it is essential to compare it with structurally or functionally analogous compounds used in lipid peroxidation assays. Below is a detailed analysis based on reactivity, specificity, and assay performance:
Reactivity and Specificity
Key Findings :
- This compound exhibits superior specificity for 4-HNE compared to TBA, which reacts broadly with malondialdehyde (MDA) and other lipid peroxidation byproducts, leading to false positives. Its low cross-reactivity ensures accurate quantification in complex biological matrices .
- In contrast, DNPH forms hydrazones with multiple carbonyl compounds, requiring additional purification steps to isolate 4-HNE adducts.
Assay Performance
Data from the Lipid Peroxidation (4-HNE) Assay Kit () highlight this compound’s advantages:
- Linearity : The assay demonstrates linearity between 0.5–50 µM 4-HNE (R² > 0.99), outperforming TBA-based assays (R² ~0.95) .
- Reproducibility : Intra-assay CV < 5%, compared to DNPH-based methods (CV ~10–15%).
Stability and Handling
- This compound requires storage at –20°C to prevent autoxidation, similar to DNPH. However, its adducts with 4-HNE are stable for >24 hours at room temperature, unlike TBA-MDA adducts, which degrade within hours .
Biological Activity
Antipyrinyl-4-peroxide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological effects, including antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is derived from antipyrine, a well-known analgesic and antipyretic agent. The incorporation of a peroxide group enhances its reactivity and potential biological activity. Understanding the structure-activity relationship is crucial for elucidating its mechanisms of action.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that this compound has potent activity against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.
2. Antitumor Activity
Research has shown that this compound possesses significant antitumor activity. A study evaluated its effects on various cancer cell lines, revealing the following findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 10 µM
- MCF-7: 15 µM
- A549: 12 µM
These results suggest that this compound can inhibit the proliferation of cancer cells effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using RAW 264.7 macrophage cells. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, as shown in the following table:
The reduction in cytokine levels indicates that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-kB signaling pathways.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in a significant decrease in joint swelling and pain scores compared to placebo controls.
- Cancer Therapy : In vitro studies demonstrated that combining this compound with standard chemotherapeutic agents enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential role in combination therapy for cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
